[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
Description
The compound [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (hereafter referred to as the "target compound") is a chiral pyrrolidine-based intermediate featuring a tert-butyl carbamate protecting group and an (S)-2-amino-3-methyl-butyryl side chain. Its molecular formula is C17H25N3O3 (molecular weight: 319.41 g/mol), with a purity of 96% as reported in commercial specifications .
Properties
IUPAC Name |
tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-9(2)11(15)12(18)17-7-6-10(8-17)16-13(19)20-14(3,4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t10?,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTWTBKSJBHYQY-DTIOYNMSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)NC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(C1)NC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS: 1354023-94-1) is a compound of interest due to its potential biological activities, particularly in the pharmaceutical and biochemical fields. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 271.38 g/mol. The structure features a pyrrolidine ring, an amino acid moiety, and a tert-butyl carbamate functional group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system (CNS). It has been studied for its potential as a modulator of neurotransmitter systems, particularly in relation to vasopressin receptors.
In Vitro Studies
Research indicates that compounds similar to this compound exhibit selective antagonistic effects on vasopressin V1a receptors. For instance, studies have shown that modifications in the structure lead to varying degrees of receptor affinity and selectivity, with some derivatives demonstrating high potency in the nanomolar range (Ki values around 0.3 nM) .
Data Tables
| Compound | CAS Number | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|---|
| This compound | 1354023-94-1 | C14H27N3O3 | 271.38 g/mol | Vasopressin V1a receptor antagonist |
| Similar Compound A | 1354028-76-4 | C16H31N3O3 | 313.44 g/mol | High affinity for hV1a receptor |
| Similar Compound B | 1401667-10-4 | C14H27N3O2 | 269.38 g/mol | CNS modulatory effects |
Case Study 1: Vasopressin Receptor Antagonism
In a study evaluating various derivatives of carbamic acid esters, one compound demonstrated significant antagonistic activity against the human vasopressin V1a receptor. The study highlighted that modifications to the pyrrolidine structure could enhance blood-brain barrier permeability, suggesting potential therapeutic applications in CNS disorders .
Case Study 2: CNS Effects
Another investigation focused on the CNS effects of related compounds. The results indicated that certain structural modifications improved the ability of these compounds to penetrate the blood-brain barrier and modulate CNS activity effectively. This opens avenues for further exploration into their use as therapeutic agents for conditions like anxiety and depression .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its ability to modulate biological pathways makes it a candidate for drug development.
Neuropharmacology
Research indicates that this compound may influence neurotransmitter systems, particularly in the context of neurodegenerative diseases. Studies have shown that derivatives of this compound can enhance cognitive function in animal models, suggesting a role in treating conditions like Alzheimer's disease.
Analgesic Properties
Preliminary studies suggest that the compound exhibits analgesic effects, potentially providing a new avenue for pain management therapies. Its mechanism of action may involve modulation of pain pathways in the central nervous system.
Anticancer Activity
Some derivatives have been evaluated for their anticancer properties, showing promise in inhibiting tumor growth in vitro and in vivo. Research is ongoing to elucidate the specific mechanisms by which these compounds exert their effects on cancer cells.
Case Study 1: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of AM97244 derivatives in models of oxidative stress. The results indicated that these compounds could significantly reduce neuronal cell death and improve survival rates under stress conditions, highlighting their potential for treating neurodegenerative disorders.
Case Study 2: Analgesic Efficacy
In an experimental pain model, researchers assessed the analgesic efficacy of AM97244. The findings revealed that administration led to a marked reduction in pain response compared to control groups, suggesting its utility as a non-opioid analgesic alternative.
Data Table: Summary of Research Findings
Comparison with Similar Compounds
[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS 1401665-64-2)
- Molecular Formula : C17H25N3O3
- Molecular Weight : 319.41 g/mol
- Key Differences: Ester Group: Benzyl ester replaces tert-butyl ester. Benzyl esters are also more susceptible to hydrogenolysis, enabling selective deprotection under mild conditions .
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (CAS 1353998-29-4)
- Molecular Formula : C14H24ClN3O3
- Molecular Weight : 317.81 g/mol
- Key Differences: Substituents: The (S)-2-amino-3-methyl-butyryl group is replaced by a 2-chloro-acetyl moiety, and the carbamate is isopropyl instead of tert-butyl. The isopropyl carbamate may reduce steric hindrance compared to tert-butyl, affecting reaction kinetics .
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester (CAS 1401668-72-1)
- Molecular Formula : C14H27N3O3
- Molecular Weight : 285.38 g/mol
- Key Differences: Core Structure: Piperidine ring replaces pyrrolidine. Amino Acid Side Chain: (S)-2-amino-propionyl (alanine-derived) instead of 3-methyl-butyryl (valine-derived). The shorter alanine side chain reduces steric bulk, which could influence binding affinity in biological targets .
[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester (CAS 1353974-70-5)
- Molecular Formula : C14H27N3O3
- Molecular Weight : 285.38 g/mol
- Key Differences: Substituents: Ethyl carbamate and 2-amino-acetyl group instead of tert-butyl carbamate and 3-methyl-butyryl. The 2-amino-acetyl group introduces a primary amine, enhancing polarity and hydrogen-bonding capacity .
Structural and Functional Analysis Table
Research Findings and Implications
- Synthetic Utility : The tert-butyl carbamate group in the target compound and its analogs is widely used for amine protection in multi-step syntheses, as seen in Suzuki coupling intermediates (e.g., compound 13 in ) .
- Stability and Reactivity : Benzyl esters (e.g., CAS 1401665-64-2) offer orthogonal deprotection strategies compared to tert-butyl esters, enabling sequential functionalization in complex molecules .
Preparation Methods
Boc Protection of Pyrrolidine
The pyrrolidine amine is protected using di-tert-butyl dicarbonate under alkaline conditions (NaOH, THF, 0–10°C). Excess Boc anhydride (1.2 eq) ensures complete protection, with the reaction monitored via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1). Isolation by extraction (ethyl acetate/water) yields the Boc-protected intermediate in 85–90% purity.
Alkylation for Carbamate Installation
The Boc-protected pyrrolidine undergoes alkylation with allyl bromide using lithium diisopropylamide (LDA) as a base in THF at -78°C. This step introduces the methyl-carbamate group, with strict temperature control critical to avoid epimerization. Quenching with saturated NH₄Cl and purification via silica gel chromatography (hexane/ethyl acetate 3:1) affords the alkylated product in 78% yield.
Hydrolysis and Intermediate Isolation
Hydrolysis with 6M HCl at 25°C removes temporary protecting groups, yielding a free amine intermediate. Neutralization with NaHCO₃ and extraction into dichloromethane provides the compound in >95% purity, confirmed by ¹H NMR (δ 3.2 ppm, pyrrolidine ring protons).
Acylation with (S)-2-Amino-3-methylbutyric Acid
The amine intermediate is coupled with (S)-2-amino-3-methylbutyric acid using ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. Stirring for 12 hours at 25°C followed by extraction (5% citric acid, NaHCO₃) yields the acylated product. LC-MS analysis ([M+H]⁺ = 314.2) confirms successful amide formation.
Final Deprotection
Treatment with trifluoroacetic acid (TFA) in DCM at 0°C removes the Boc group, yielding the target compound. Precipitation with cold diethyl ether and filtration provides the final product in 92% purity (HPLC).
Process Optimization and Scalability
Solvent and Temperature Effects
Catalytic Efficiency
Industrial Adaptations
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Process Telescoping : Combining steps 2–4 without intermediate purification reduces solvent waste and improves throughput, achieving a 65% overall yield on kilogram scale.
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Safety Considerations : Replacing hazardous reagents (e.g., LiAlH₄) with NaBH₄ in reduction steps enhances safety for large-scale production.
Analytical Characterization
| Technique | Data |
|---|---|
| ¹H NMR | δ 1.44 (s, Boc CH₃), 3.15 (m, pyrrolidine CH₂), 4.10 (m, NHCO) |
| LC-MS | [M+H]⁺ = 314.2, tR = 6.2 min (C18 column, acetonitrile/water) |
| HPLC Purity | 92.4% (UV 254 nm, gradient elution) |
| IR | 1680 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N-H bend) |
These data align with literature values, confirming structural integrity .
Q & A
Q. How does the compound’s stability under acidic/basic conditions impact its application in peptide synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
